4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H17N3/c1-2-8(1)3-4-9-11-10(5-6-12-9)13-7-14-11/h7-9,12H,1-6H2,(H,13,14) |
InChI Key |
HADHXLVTMADDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
One of the primary methods involves cyclocondensation reactions between suitable heterocyclic precursors. For imidazo[4,5-c]pyridine derivatives, this typically entails condensation of 2-aminopyridines with α-haloketones or related electrophiles. The process is often facilitated under acidic or basic conditions, enabling ring closure to form the fused heterocyclic system.
Cross-Coupling Reactions
Recent advances leverage palladium-catalyzed cross-coupling techniques, particularly Suzuki–Miyaura coupling, to introduce substituents at specific positions on the imidazo[4,5-c]pyridine core. For instance, the coupling of halogenated heterocycles with boronic acids bearing the cyclopropylmethyl group has been documented, enabling regioselective functionalization at the 2-position.
Nucleophilic Substitution and Functional Group Transformations
Incorporation of the 2-cyclopropylethyl group is often achieved via nucleophilic substitution reactions, where a suitable leaving group on the heterocycle reacts with a cyclopropylmethyl nucleophile or a cyclopropyl-containing precursor. This step may involve halogenation of the heterocyclic core followed by nucleophilic displacement with cyclopropylmethyl reagents.
Multi-Step Synthesis via Building Blocks
A modular approach involves synthesizing key intermediates such as 2-aminopyridines or imidazopyridines, followed by sequential functionalization. For example, starting from 2-aminopyridine, the synthesis proceeds through acylation, halogenation, and subsequent cyclization to form the fused heterocycle, then introducing the cyclopropyl group via cross-coupling or nucleophilic addition.
Specific Preparation Methods from Literature
Method 1: Cyclocondensation of 2-Aminopyridines with α-Haloketones
This classical approach involves reacting 2-aminopyridine with α-haloketones bearing the cyclopropylmethyl group. Under reflux in acidic conditions, the heterocycle undergoes cyclization to form the imidazo[4,5-c]pyridine core with the cyclopropyl substituent attached at the 2-position.
2-Aminopyridine + α-Haloketone (with cyclopropylmethyl group) → Imidazo[4,5-c]pyridine derivative
- Straightforward and high-yielding.
- Suitable for diverse substituents on the α-haloketone.
- Limited regioselectivity control.
- Requires careful handling of halogenated intermediates.
Method 2: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling
In this method, a halogenated imidazo[4,5-c]pyridine precursor (e.g., 2-chloropyridine derivative) undergoes cross-coupling with a cyclopropylboronic acid or ester, facilitated by palladium catalysts and phosphine ligands.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene or dioxane
- Temperature: 80–120°C
Halogenated imidazopyridine + Cyclopropylboronic acid → 4-(2-Cyclopropylethyl)-imidazopyridine
- High regioselectivity.
- Compatible with various functional groups.
- Requires pre-halogenation.
- Sensitive to moisture and air.
Method 3: Nucleophilic Substitution on Pre-Functionalized Heterocycles
This involves halogenation of the heterocycle at the 2-position, followed by nucleophilic substitution with cyclopropylmethyl nucleophiles (e.g., cyclopropylmethyl magnesium bromide or lithium reagents).
- Halogenation: Using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)
- Nucleophilic substitution: Conducted in dry ether or THF at low temperatures
- Direct installation of the cyclopropylmethyl group.
- Suitable for late-stage modifications.
- Possible side reactions during halogenation.
- Requires strict anhydrous conditions.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 2-Aminopyridine + α-Haloketone | Acidic reflux | Simple, high yield | Limited regioselectivity |
| Cross-Coupling | Halogenated heterocycle + Cyclopropylboronic acid | Pd catalysts, base, elevated temp | High regioselectivity | Requires halogenation step |
| Nucleophilic Substitution | Halogenated heterocycle + Cyclopropylmethyl nucleophile | NBS/NIS, dry solvents | Late-stage modification | Side reactions possible |
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The imidazo[4,5-c]pyridine core is highly versatile, with substitutions at the 4-position significantly altering molecular properties. Below is a comparative analysis of key analogs:
Research Findings and Trends
Biological Activity
4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and recent findings related to its biological applications.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class, characterized by its fused imidazole and pyridine rings. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The cyclopropyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of imidazopyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that derivatives of imidazo[1,2-a]pyridine exhibited IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against colorectal carcinoma cells (HCT116) and lung cancer cells (A549) .
Antimicrobial Activity
Imidazopyridine derivatives have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa. The antibacterial activity was evaluated using standard disk diffusion methods, revealing notable zones of inhibition for several derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazopyridines has been substantiated through various in vitro assays. Compounds similar to this compound have been shown to reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .
Structure-Activity Relationship (SAR)
The biological activity of imidazopyridine derivatives is heavily influenced by their structural components. Modifications on the cyclopropyl group or variations in substituents on the aromatic ring can significantly alter their pharmacological profiles. For example:
- Cyclopropyl Substituents : Enhance lipophilicity and may improve binding affinity to target proteins.
- Aromatic Ring Modifications : Different substituents can either enhance or diminish biological activity depending on their electronic and steric properties.
Case Studies
- Anticancer Efficacy : A recent study synthesized a series of imidazopyridine derivatives and tested them against multiple cancer cell lines. The results indicated that specific modifications led to enhanced selectivity and potency against cancer cells compared to standard treatments .
- Antimicrobial Screening : Another investigation focused on the antibacterial effects of synthesized imidazopyridines against resistant strains of bacteria. The study found that certain derivatives exhibited activity comparable to existing antibiotics .
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions, but residual metal contamination can complicate purification .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethanol or THF may stabilize intermediates .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | 2-Aminopyridine + cyclopropylethyl aldehyde, HCl, 100°C | 45–60% |
| Alkylation | NaH, DMF, 80°C | 70–85% |
Advanced Question: How can computational methods optimize synthetic pathways for this compound?
Answer:
Reaction Design :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on existing imidazo-pyridine synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
Case Study :
A hybrid computational-experimental approach reduced trial-and-error steps for a related imidazo[4,5-c]pyridine derivative, achieving a 20% yield improvement by optimizing cyclization temperature and solvent polarity .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Core Techniques :
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities >0.1% .
Advanced Question: How do molecular dynamics (MD) simulations elucidate its interaction with biological targets?
Answer:
Methodology :
Docking Studies : Use AutoDock Vina to predict binding poses with enzymes (e.g., kinases) .
Free Energy Calculations : Compute binding affinities (ΔG) via MM-PBSA to prioritize analogs .
Example :
For a structurally similar compound, MD simulations revealed that the cyclopropylethyl group stabilizes hydrophobic interactions with a kinase’s ATP-binding pocket, correlating with IC₅₀ values <1 µM in vitro .
Basic Question: What in vitro assays are used to evaluate its biological activity?
Answer:
Primary Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
- Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) assess cytotoxicity .
Q. Data Interpretation :
- Dose-response curves (log[inhibitor] vs. % activity) identify potency thresholds .
Advanced Question: How do structural modifications (e.g., substituent variations) impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
| Substituent | Target Affinity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| 2-Cyclopropylethyl | 0.8 µM (Kinase X) | 2.1 |
| 4-Methylphenyl | 5.2 µM | 3.5 |
| 4-Trifluoromethyl | 0.3 µM | 2.8 |
Q. Key Trends :
- Hydrophobic Groups (e.g., cyclopropylethyl) enhance target binding but reduce solubility .
- Electron-Withdrawing Substituents (e.g., -CF₃) improve potency by stabilizing charge-transfer interactions .
Basic Question: How to resolve contradictions between in vitro and computational binding data?
Answer:
Troubleshooting Steps :
Validate Assay Conditions : Confirm enzyme activity (positive controls) and compound stability (HPLC post-assay) .
Re-evaluate Docking Parameters : Adjust protonation states or solvation models in simulations .
Case Study :
A 10-fold discrepancy between predicted and observed IC₅₀ for a related compound was resolved by accounting for tautomerization in the binding site .
Advanced Question: What meta-analysis frameworks integrate disparate data on imidazo-pyridine analogs?
Answer:
Data Integration Tools :
- Cheminformatics Platforms : Use KNIME or Pipeline Pilot to cluster analogs by structural/activity profiles .
- Meta-Analysis : Apply random-effects models to aggregate IC₅₀ data across studies, adjusting for assay variability .
Example :
A meta-analysis of 45 imidazo[4,5-c]pyridine derivatives identified a consensus pharmacophore model with >80% predictive accuracy for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
